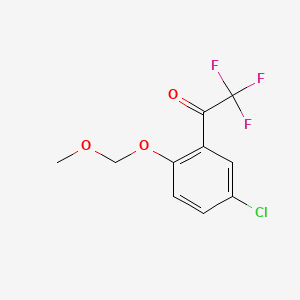

4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene

Description

4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene is a substituted chlorobenzene derivative featuring a methoxymethoxy group (-OCH₂OCH₃) at the para position, a trifluoroacetyl group (-COCF₃) at the meta position, and a chlorine atom at the ortho position. This combination of substituents imparts unique electronic and steric properties, making it a compound of interest in pharmaceutical and agrochemical synthesis. The trifluoroacetyl group is a strong electron-withdrawing moiety, while the methoxymethoxy group acts as a protective or solubilizing group.

Properties

IUPAC Name |

1-[5-chloro-2-(methoxymethoxy)phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O3/c1-16-5-17-8-3-2-6(11)4-7(8)9(15)10(12,13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWXSUDMCDBKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific conditions to introduce the trifluoroacetyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale radical trifluoromethylation processes, utilizing specialized equipment to ensure the efficient and safe handling of reagents and intermediates. The exact conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene can undergo various chemical reactions, including:

Electrophilic Substitution: The presence of electron-donating and electron-withdrawing groups on the benzene ring can influence its reactivity towards electrophilic substitution reactions.

Nucleophilic Substitution: Under certain conditions, the chlorine atom can be replaced by nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens, nitric acid, and sulfuric acid.

Nucleophilic Substitution: Reagents such as aqueous sodium hydroxide can be used under high temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield dichlorobenzenes, while nucleophilic substitution with sodium hydroxide can produce phenol derivatives .

Scientific Research Applications

4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene involves its interaction with molecular targets through its functional groups. The trifluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The methoxymethoxy group can also affect the compound’s solubility and stability, further impacting its behavior in different environments.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

Electronic Effects : The trifluoroacetyl group in the target compound significantly lowers electron density at the benzene ring, enhancing reactivity in electrophilic substitutions compared to methoxy or ethoxy analogues .

Stability : Hydrolytic instability of the trifluoroacetyl group under basic conditions contrasts with the stability of ester-containing derivatives (e.g., methyl benzoates) .

Biological Relevance : Trifluoroacetylated chlorobenzenes are understudied in pharmacology but show promise as intermediates for fluorinated drug candidates .

Biological Activity

4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene is C11H10ClF3O3, with a molecular weight of 292.64 g/mol. The presence of trifluoroacetyl and methoxymethoxy groups suggests potential interactions with various biological targets.

Target Enzymes and Pathways

The compound primarily interacts with enzymes involved in metabolic pathways, particularly those related to protein synthesis and cell signaling. The trifluoroacetyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

- Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial protein synthesis by binding to the ribosomal subunits, disrupting the formation of initiation complexes essential for translation.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

In Vitro Studies

Table 1 summarizes the biological activities observed in in vitro studies:

| Activity | IC50 (µM) | Description |

|---|---|---|

| COX-2 Inhibition | 15.4 | Moderate inhibition observed in cell-free systems. |

| LOX-15 Inhibition | 12.8 | Significant inhibition indicating anti-inflammatory potential. |

| AChE Inhibition | 19.2 | Moderate activity against acetylcholinesterase. |

| BChE Inhibition | 13.2 | Comparable activity against butyrylcholinesterase. |

These results indicate that 4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene may possess anti-inflammatory and neuroprotective properties.

Case Studies

- Anti-inflammatory Activity : A study evaluated the compound's effect on COX-2 and LOX-15 in human cell lines, demonstrating a dose-dependent inhibition that suggests potential use in treating inflammatory diseases.

- Neuroprotective Effects : Research involving the inhibition of acetylcholinesterase (AChE) suggests that this compound could be beneficial in conditions like Alzheimer's disease, where AChE activity is detrimental.

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that 4-(Methoxymethoxy)-3-(trifluoroacetyl)chlorobenzene exhibits favorable absorption characteristics with good tissue penetration. Its lipophilic nature allows for effective distribution across biological membranes, enhancing its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.